2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-5-11-7(9(12)13)3-2-4-8(11)10-6/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDSTJCLLALKDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functionalization. Another approach includes multicomponent reactions, oxidative coupling, and tandem reactions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions, such as bromination and iodination, can occur at the 3-position of the imidazo[1,2-a]pyridine ring.
Functionalization: Radical reactions, transition metal catalysis, and metal-free oxidation are commonly used for direct functionalization.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides .
Scientific Research Applications
2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . In the context of tuberculosis, the compound targets mycobacterial enzymes and pathways critical for bacterial survival .
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
The position of substituents on the imidazo[1,2-a]pyridine ring critically influences physicochemical properties and biological activity. Key analogs include:
Key Observations :
Halogenated and Electron-Withdrawing Substituents
Halogenation or electron-withdrawing groups (EWGs) modulate reactivity and bioactivity:
Key Observations :
Saturated Ring Derivatives
Hydrogenation of the imidazo[1,2-a]pyridine ring alters conformational flexibility and bioactivity:
Biological Activity
2-Methylimidazo[1,2-a]pyridine-5-carboxylic acid is a member of the imidazo[1,2-a]pyridine family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention for its potential in treating various diseases, including multidrug-resistant tuberculosis (MDR-TB) and various types of cancer.
Chemical Structure and Properties
The compound features a unique structure characterized by the imidazo and pyridine rings, contributing to its biological activity. Its molecular formula is C₉H₈N₂O₂, and it possesses both hydrophilic and hydrophobic properties, making it versatile in biological interactions.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. It has been shown to disrupt bacterial cell walls and inhibit essential enzymes, which contributes to its effectiveness against various bacterial strains. In vitro studies have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Antitubercular Activity
The compound shows promising activity against Mycobacterium tuberculosis. A study highlighted that derivatives of imidazo[1,2-a]pyridine exhibited MIC values as low as ≤0.006 μM against replicating bacteria . This suggests that this compound could be a lead compound in developing new anti-TB agents, particularly useful for treating MDR-TB strains.
Anticancer Activity
Research indicates that this compound also demonstrates anticancer properties. In studies involving various cancer cell lines (e.g., HePG2, MCF7), it exhibited IC50 values below 10 mg/mL, indicating significant cytotoxic effects . The structural characteristics of the compound allow it to interact with cellular targets involved in tumor growth and proliferation.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The antimicrobial action involves disrupting the integrity of bacterial membranes, while its antitubercular and anticancer effects may involve the inhibition of critical metabolic pathways or enzyme systems unique to pathogens or tumor cells .
Comparative Analysis with Similar Compounds
A comparative analysis with similar compounds highlights the unique biological profile of this compound:
| Compound Name | Structure | MIC (µM) | Activity |
|---|---|---|---|
| 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | Structure | <0.01 | Antitubercular |
| 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides | Structure | <0.03 | Anticancer |
This table illustrates how structural modifications can influence biological activity and potency against specific targets.
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial efficacy of various imidazo compounds, this compound was found to outperform several derivatives in inhibiting Klebsiella pneumoniae with an MIC of 4 µg/mL .
Case Study 2: Antituberculosis Research
In a recent investigation into new anti-TB agents, derivatives based on imidazo[1,2-a]pyridine were synthesized and evaluated. The lead compound demonstrated superior activity against MDR strains compared to traditional therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-methylimidazo[1,2-a]pyridine-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between appropriately substituted pyridine derivatives and carbonyl-containing reagents. For example, iodine-promoted cyclization of aldehydes with diamines (e.g., aliphatic diamines) in the presence of pyruvic acid has been used for analogous imidazopyridine carboxylates . Key factors include temperature control (typically 80–100°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Yield optimization often requires purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- 1H NMR : Expected signals include aromatic protons (δ 7.5–8.5 ppm for pyridine and imidazole rings), a singlet for the methyl group (δ ~2.5 ppm), and a carboxylic acid proton (broad, δ ~12–13 ppm if free acid).
- 13C NMR : Carboxylic acid carbon appears at δ ~165–170 ppm, with aromatic carbons in the 110–150 ppm range.
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~2500–3300 cm⁻¹ (O-H stretch). Disappearance of ester or amide peaks (if intermediates are used) confirms successful hydrolysis .
Q. What are the common derivatization strategies for this compound to enhance solubility or enable conjugation?
- Methodological Answer :
- Esterification : React with ethanol/H2SO4 to form ethyl esters, improving solubility in organic solvents .
- Amidation : Use carbodiimide coupling agents (e.g., EDC/HOBt) with amines to generate amides for biological studies.
- Salt formation : Hydrochloride salts (e.g., 3-methylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride) enhance aqueous solubility .
Advanced Research Questions
Q. How can computational methods predict the biological activity of derivatives of this compound?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., 5-HT4 receptors, as seen in structurally related compounds ).
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with activity data from assays.
- InChI key analysis : Leverage PubChem-derived descriptors (e.g., topological polar surface area) to predict bioavailability .
Q. What crystallographic challenges arise during structural elucidation of this compound, and how can they be addressed?
- Methodological Answer :
- Crystal growth : Slow evaporation from DMSO/water mixtures often yields suitable single crystals.
- Data collection : Use high-resolution synchrotron sources for small crystals (<0.1 mm).
- Refinement : Employ SHELXL for small-molecule refinement, particularly for handling twinning or disorder in the methyl or carboxylic acid groups .
Q. How do solvent systems (e.g., deep eutectic solvents, DES) affect the stability and reactivity of this compound?
- Methodological Answer :
- DES preparation : Combine choline chloride with urea or carboxylic acids (molar ratio 1:2) to create a DES.
- Stability testing : Monitor degradation via HPLC under DES conditions (40–60°C, 1–7 days). DESs can stabilize carboxylates by hydrogen bonding, reducing hydrolysis .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Batch comparison : Analyze 1H NMR spectra for impurities (e.g., residual solvents or unreacted intermediates).
- X-ray crystallography : Confirm molecular geometry if NMR signals overlap.
- Mass spectrometry : Use HRMS to verify molecular ion peaks and detect byproducts .
Q. How can this compound serve as a scaffold in designing kinase inhibitors or GPCR modulators?
- Methodological Answer :
- Scaffold modification : Introduce substituents (e.g., trifluoromethyl groups) at the 2- or 6-positions to enhance target binding.
- Biological assays : Test derivatives in cell-based assays (e.g., cAMP accumulation for GPCR activity) or kinase inhibition panels. Structural analogs have shown promise in gastroprokinetic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
